Thermal Stability Benchmark: 2,4,5-Trifluorobenzene-1,3-diamine vs. 1,3-Phenylenediamine
The melting point of 2,4,5-trifluorobenzene-1,3-diamine is reported as 76°C , which is significantly higher than that of the non-fluorinated analog 1,3-phenylenediamine (m.p. 63-65°C) [1]. This 11-13°C elevation indicates enhanced intermolecular interactions and greater thermal stability imparted by the three electronegative fluorine substituents.
| Evidence Dimension | Melting Point (Thermal Stability) |
|---|---|
| Target Compound Data | 76°C |
| Comparator Or Baseline | 1,3-Phenylenediamine: 63-65°C |
| Quantified Difference | +11 to +13°C |
| Conditions | Standard melting point determination (crystalline solid) |
Why This Matters
Higher melting point suggests better thermal stability during high-temperature processing and in end-use applications such as polyimide synthesis for aerospace and electronics.
- [1] Occupational Safety and Health Administration (OSHA). (2021). M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE). Retrieved April 21, 2026. View Source
